Product packaging for Triisopropyl borate(Cat. No.:CAS No. 5419-55-6)

Triisopropyl borate

Cat. No.: B046633
CAS No.: 5419-55-6
M. Wt: 188.07 g/mol
InChI Key: NHDIQVFFNDKAQU-UHFFFAOYSA-N
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Description

Triisopropyl borate is a highly valuable organoboron compound extensively employed in synthetic organic chemistry and materials research. Its primary application lies in its role as a versatile precursor for the generation of boronic acids and esters, which are indispensable intermediates in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone methodology for the formation of carbon-carbon bonds, enabling the construction of biaryl structures and complex molecular architectures critical in pharmaceutical development, polymer science, and the synthesis of organic electronic materials. The mechanism involves the transesterification of this compound with an organometallic reagent, such as an aryl or alkenyl Grignard or organolithium compound, to form the corresponding boronic ester. This ester then participates in the catalytic cycle, undergoing transmetalation with an organopalladium species to facilitate the key bond-forming step. The isopropyl groups confer favorable steric and physicochemical properties, often enhancing the stability and handling characteristics of the intermediate species. Beyond synthesis, this compound finds utility in sol-gel processes for the deposition of boron-containing ceramic and glass coatings, and as a stabilizing agent. This product is intended for research applications only and is not purified or tested for pharmaceutical or household use. Researchers should handle it with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21BO3 B046633 Triisopropyl borate CAS No. 5419-55-6

Properties

IUPAC Name

tripropan-2-yl borate
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InChI

InChI=1S/C9H21BO3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3
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InChI Key

NHDIQVFFNDKAQU-UHFFFAOYSA-N
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Canonical SMILES

B(OC(C)C)(OC(C)C)OC(C)C
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Molecular Formula

C9H21BO3
Record name TRIISOPROPYL BORATE
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DSSTOX Substance ID

DTXSID7027598
Record name Triisopropyl orthoborate
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Molecular Weight

188.07 g/mol
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Physical Description

Triisopropyl borate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an alcohol-like odor; [Alfa Aesar MSDS]
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Record name Boric acid (H3BO3), tris(1-methylethyl) ester
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Flash Point

82 °F (NFPA, 2010)
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Vapor Pressure

8.6 [mmHg]
Record name Triisopropyl borate
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CAS No.

5419-55-6
Record name TRIISOPROPYL BORATE
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Synthetic Methodologies for Triisopropyl Borate

Direct Esterification Approaches

Direct esterification is a common and straightforward method for synthesizing triisopropyl borate (B1201080). This approach involves the reaction of a boron source, such as boric acid or boric anhydride (B1165640), with isopropyl alcohol. A key challenge in this reversible reaction is the removal of water produced, which can hydrolyze the borate ester product.

B(OH)₃ + 3 (CH₃)₂CHOH ⇌ B(OCH(CH₃)₂)₃ + 3 H₂O

To drive the reaction toward the product side and achieve high yields, the water formed during the reaction must be continuously removed. smolecule.com One documented method involves the slow addition of thionyl chloride to a suspension of boric acid in excess isopropanol (B130326) under a nitrogen atmosphere, followed by reflux. researchgate.net After the reaction, excess isopropanol is removed by distillation to yield the triisopropyl borate product. researchgate.net

Boric anhydride (B₂O₃) can also serve as the boron source for the synthesis of this compound. google.comgoogle.com This method involves reacting boric anhydride with isopropanol. chemyr.com The reaction with boric anhydride also produces water, necessitating its removal to prevent the reverse reaction. google.comgoogle.com A patented method describes a process where boric anhydride is first reacted with a specific amount of water to form boric acid in situ, which then reacts with isopropanol. google.com

The removal of water is a critical factor in the synthesis of this compound via direct esterification. Various dehydrating agents and techniques are employed to shift the reaction equilibrium towards the formation of the ester. wikipedia.org

Phosphorus pentoxide (P₄O₁₀) can be used as a dehydrating agent in the synthesis of this compound. google.com In one described method, boric acid and isopropanol are reacted in a primary vessel, while phosphorus pentoxide is placed in a separate dehydration kettle. google.com The reaction mixture is heated, and the vapor containing water is passed through the phosphorus pentoxide to remove the moisture before being returned to the reaction. google.com This external circulation system with a chemical dehydrating agent helps to drive the esterification to completion. google.com

Azeotropic dehydration is a widely used and effective method for removing water from the esterification reaction. google.comgoogle.com This technique involves adding a solvent that forms a low-boiling azeotrope with water. The azeotrope is then distilled off, effectively removing water and driving the reaction forward.

Commonly used azeotropic agents include cyclohexane (B81311) and benzene (B151609). google.comgoogle.com For instance, a patented production method for high-purity this compound uses cyclohexane as the azeotropic agent. google.com In this process, boric anhydride, water, isopropanol, and cyclohexane are added to a reactor. google.com The boric anhydride and water first react to form boric acid. google.com Then, the boric acid, isopropanol, and cyclohexane undergo reactive distillation. The cyclohexane-water azeotrope is removed, and the crude this compound is further purified by distillation. google.com

Parameter Value Reference
Azeotropic Agent Cyclohexane google.com
Reactants Boric anhydride, Water, Isopropanol, Cyclohexane google.com
Initial Reaction Boric anhydride + Water → Boric acid google.com
Pressure 0.1 MPa google.com
Temperature 80-100 °C google.com
Purification Reactive and Fractional Distillation google.com

Another method describes using either benzene or cyclohexane as the solvent for azeotropic removal of water in a system that also employs an external dehydrating agent like vanadium pentoxide. google.com

Role of Dehydrating Agents in Direct Esterification

Transesterification Processes

This compound can also be synthesized via transesterification. smolecule.comgoogle.com This process involves the reaction of a different borate ester, such as trimethyl borate or triethyl borate, with isopropanol. google.com The equilibrium is driven by the removal of the more volatile alcohol (methanol or ethanol) by distillation. This method is another route to produce this compound, though the direct esterification methods are more commonly described for industrial production. google.com

Reaction of Trialkyl Borates with Isopropanol

The synthesis of this compound can be achieved through transesterification, a process involving the exchange of an alkoxy group from a trialkyl borate with isopropanol. smolecule.comthieme-connect.de This method is a common route for producing various trialkyl borates. thieme-connect.de For instance, starting materials like trimethyl borate or triethyl borate can react with isopropanol to yield this compound. smolecule.comgoogle.com A patented method describes the preparation of high-purity this compound from trimethyl borate and isopropanol under the catalysis of an acid, followed by simple rectification separation. google.com This approach is noted for its mild reaction conditions and suitability for large-scale industrial production. google.com

Comparative Analysis with Trimethyl and Triethyl Borate in Transesterification

When comparing trialkyl borates, the steric hindrance of the alkyl groups plays a significant role in their reactivity. smolecule.com this compound possesses a more sterically hindered structure compared to trimethyl borate and triethyl borate due to its bulkier isopropyl groups. smolecule.com This increased steric hindrance makes this compound less reactive in some contexts. smolecule.com However, this property can be advantageous, as it minimizes side reactions in specific catalytic applications where selectivity is crucial. smolecule.com While trimethyl and triethyl borates are also used in various syntheses, the unique steric properties of this compound make it a preferred reagent in certain specialized applications. smolecule.com

A study on the formation of epoxy-amine-borate hybrid materials investigated a homologous series of trialkyl borates, including trimethyl, triethyl, and this compound. rsc.org This research highlights the influence of different alkyl borates on the properties of the resulting materials. rsc.org

Synthesis via Boron Trihalides and Alcohols

Another established method for synthesizing this compound involves the reaction of a boron trihalide with isopropanol. smolecule.comgoogle.com While effective, this method requires careful handling due to the potentially hazardous nature of boron trihalides. smolecule.com A laboratory-scale synthesis has been reported where this compound was prepared by reacting boric acid with an excess of isopropyl alcohol using thionyl chloride. researchgate.netwikipedia.org In this specific procedure, thionyl chloride is added slowly to a suspension of boric acid in isopropanol under a nitrogen atmosphere, followed by reflux and distillation to obtain the final product with a high yield. researchgate.net

Industrial Production Methods and Process Optimization

The industrial-scale production of this compound has been refined through several advanced methodologies aimed at increasing purity, yield, and cost-effectiveness.

A prominent industrial method for producing high-purity this compound utilizes reactive distillation with an azeotropic agent. google.com In a patented process, boric anhydride, water, isopropanol, and cyclohexane (as the azeotropic agent) are introduced into a tower kettle. google.com The initial reaction between boric anhydride and water at 80-100°C and 0.1 MPa generates boric acid. google.com Subsequently, reactive distillation is carried out where the boric acid reacts with isopropanol. google.com The water produced during the esterification forms a low-boiling azeotrope with cyclohexane, which is continuously removed, driving the reaction equilibrium towards the formation of this compound. This technique has been shown to achieve product purity of 98–99.9% and yields of 95–98%.

Table 1: Comparison of a Traditional vs. Reactive Distillation Synthesis of this compound

ParameterCalcium Hydride MethodReactive Distillation
Catalyst/Additive CaH₂ (stoichiometric)Cyclohexane (azeotrope)
Reaction Time 8–12 hours4–6 hours
Yield 85–90%95–98%
Purity 94–96%98–99.9%
Byproduct Management Ca(OH)₂ sludgeRecyclable cyclohexane

An alternative high-purity production method involves a system external circulation reaction dehydration process. google.com In this method, boric acid and isopropanol are reacted in a kettle, and the water generated is removed in an external dehydration kettle containing a dehydrating agent like phosphorus pentoxide. google.com The solvent, which forms an azeotrope with water, is circulated through the dehydration kettle to continuously remove water from the reaction system, thus driving the reaction to completion over a period of 6-9 hours. google.com The resulting reaction liquid is then subjected to atmospheric-pressure distillation, followed by a final distillation of the crude product to yield a pure product with a purity of over 99% and a moisture content below 200ppm. google.com

Table 2: Reactants and Conditions for External Circulation Dehydration google.com

ReactantsRatio/Amount
Boric Acid : Isopropanol 1 : 3.3 (mole ratio)
Isopropanol : Solvent (3:1) - (1:3) (volume ratio)
Dehydrating Agent Phosphorus pentoxide (two-fold amount of boric acid)
Reaction Time 6-9 hours
Gaseous Phase Temperature 65-70°C

Continuous-Flow Synthesis Systems for Organoboron Compounds utilizing this compound

Continuous-flow chemistry has emerged as a powerful technique for the synthesis of organoboron compounds, offering significant advantages over traditional batch methods, particularly when dealing with unstable intermediates. okayama-u.ac.jp this compound is a key reagent in these systems, valued for its low viscosity and thermal stability, which permit precise mixing and rapid temperature control in microreactors.

In flow chemistry, the synthesis of organoboron compounds often involves the reaction of an organolithium or Grignard reagent with this compound. google.comacs.org This approach is particularly beneficial for reactions that are highly exothermic and require cryogenic temperatures in batch mode, as the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation. pharmtech.compharmtech.com This enhanced control minimizes the formation of byproducts, such as butyltrifluoroborate, which can arise from the reaction of n-butyllithium (n-BuLi) with this compound and is often difficult to separate from the desired product. pharmtech.compharmtech.com

A notable application is the lithiation-borylation process. Researchers have developed continuous-flow systems where an aryl halide is first mixed with an organolithium reagent, like n-BuLi, to form a lithiated intermediate. google.com This stream is then immediately combined with a solution of this compound to form the corresponding boronic ester. okayama-u.ac.jpgoogle.com The residence time in these reactors can be optimized, often to less than two minutes at temperatures up to 100°C, to maximize yield (>90%) and minimize decomposition.

The integration of flow chemistry allows for a "one-pot" process encompassing lithiation, borylation, and subsequent reactions like the Suzuki-Miyaura coupling. acs.org This integration streamlines the synthesis of complex molecules, such as biaryls, by telescoping multiple steps, thus reducing manual handling and potential exposure to air- and moisture-sensitive intermediates. acs.org

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis of a Key Intermediate

ParameterConventional Batch MethodContinuous-Flow Method
Reaction Temperature Cryogenic temperatures requiredOperates at a higher, controlled temperature (e.g., 40°C) acs.org
Heat Transfer Challenging on a large scale pharmtech.compharmtech.comHighly efficient pharmtech.compharmtech.com
Byproduct Formation Significant, difficult to separate pharmtech.compharmtech.comMinimized due to precise control okayama-u.ac.jp
Scalability Not practical for large volumes pharmtech.compharmtech.comReadily scalable for multigram to kilogram quantities okayama-u.ac.jp
Solvent Volume Impractically large for scale-up pharmtech.compharmtech.comReduced solvent requirement

This table is generated based on findings from multiple sources. okayama-u.ac.jpacs.orgpharmtech.compharmtech.com

Purity Assessment and Characterization of Synthetic Products

Ensuring the purity and structural integrity of this compound and its derivative organoboron compounds is critical for their successful application in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Gas Chromatography (GC) for Residual Alcohol Quantification

Gas chromatography (GC) is a primary analytical method for assessing the purity of this compound, specifically for quantifying residual isopropanol from the synthesis process. sciensage.info The presence of excess alcohol can indicate an incomplete reaction or hydrolysis of the borate ester. GC methods, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), provide high sensitivity and selectivity for volatile organic compounds like isopropanol. orgsyn.orgasianpubs.org

The development of a robust GC method involves optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve good separation between the solvent, this compound, and any impurities. asianpubs.orgchromforum.org For instance, a method might use a capillary column like a DB-XLB or an Elite-624, with nitrogen or helium as the carrier gas. asianpubs.orgchromforum.org Headspace GC (HS-GC) is a particularly useful technique for analyzing residual solvents in pharmaceutical materials, as it avoids direct injection of non-volatile matrix components. asianpubs.org

Validation of the GC method according to ICH guidelines is essential to ensure its reliability, with parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) being rigorously evaluated. sciensage.info For residual isopropanol analysis, the method should demonstrate linearity over a relevant concentration range and have an LOQ sufficiently low to meet specified limits (e.g., <200 ppm). sciensage.infogoogle.com

Table 2: Typical GC Parameters for Residual Isopropanol Analysis

ParameterTypical Value/Condition
Column Elite-624 (30 m, 0.53 mm ID, 3 µm df) asianpubs.org or Porapak Q chromforum.org
Injector Temperature ~200 °C chromforum.org
Detector Flame Ionization Detector (FID) asianpubs.org
Carrier Gas Helium asianpubs.org or Nitrogen chromforum.org
Oven Program Isothermal or gradient (e.g., 40°C hold, then ramp to 200°C) chromforum.org

This table is generated based on findings from multiple sources. asianpubs.orgchromforum.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹¹B and ¹H) for Boron-Ester Bond Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound and the organoboron compounds derived from it. Both ¹H and ¹¹B NMR are used to verify the presence and stability of the crucial boron-ester bonds. orgsyn.org

¹H NMR spectroscopy provides information about the proton environment in the molecule. For this compound, the spectrum would show characteristic signals for the isopropyl protons. In the synthesis of organoboronates, ¹H NMR is used to confirm the successful incorporation of the organic moiety and the presence of the protecting group (e.g., the isopropyl groups from the borate). orgsyn.orgorgsyn.org

¹¹B NMR spectroscopy is particularly powerful for directly observing the boron atom. nih.gov The chemical shift (δ) in the ¹¹B NMR spectrum is highly sensitive to the coordination environment of the boron atom. This compound, a trigonal borate ester, typically exhibits a signal around δ +18 ppm. The formation of tetracoordinate borate species, such as the lithium triisopropyl borates formed as intermediates, results in a significant upfield shift. acs.org Conversely, hydrolysis of the borate ester to boric acid would be indicated by a shift to around δ +19.5 ppm. nih.gov In situ ¹¹B NMR can be used to monitor reaction progress and the stability of boron-containing intermediates. Heteronuclear Multiple Bond Correlation (HMBC) experiments, such as ¹H-¹¹B HMBC, can be used to establish connectivity between the boron atom and adjacent protons, providing definitive structural confirmation. nih.gov

Mechanistic Investigations of Triisopropyl Borate Reactivity

Lewis Acidity of Triisopropyl Borate (B1201080)

Triisopropyl borate (TIPB) functions as a mild Lewis acid. rsc.org This characteristic stems from the electron-deficient nature of the central boron atom, which possesses a vacant p-orbital, rendering it capable of accepting electron pairs from other molecules. rsc.orgguidechem.com Its sterically hindered structure, a result of the bulky isopropyl groups, differentiates it from less hindered trialkyl borates like trimethyl or triethyl borate. smolecule.com This steric bulk helps in minimizing side reactions, making it a selective Lewis acid catalyst in specific applications. smolecule.com

The Lewis acidic nature of this compound enables it to coordinate with a variety of electron-rich species or Lewis bases. rsc.orgguidechem.com The mechanism involves the boron atom accepting a lone pair of electrons, forming a coordinate bond. guidechem.com This interaction is fundamental to its role in catalysis, where it can activate substrates by coordinating with Lewis basic functional groups, such as the oxygen atom in a carbonyl group. rsc.orgsmolecule.com For example, in acylation reactions, TIPB can activate the carbonyl group of an acyl chloride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. smolecule.com Similarly, it is proposed that trialkyl borate esters can interact with the lone pair on an epoxide's oxygen atom. rsc.org

This compound is employed as a Lewis acid catalyst to facilitate various organic transformations, including condensation reactions, esterifications, and palladium-catalyzed cross-coupling reactions. guidechem.comchemdad.comthermofisher.in In catalytic cycles, its primary role is to activate reactants.

A significant application is in the Suzuki-Miyaura coupling reaction, where TIPB serves as a precursor for boronic esters or is used to form stable lithium this compound (LTB) intermediates. thermofisher.innih.govchemicalbook.com While the borate itself can be less reactive, its hydrolysis under reaction conditions can generate the corresponding boronic acid, which is essential for efficient transmetallation with the palladium catalyst. nih.gov The Lewis acidity of boron is also a factor in the Miyaura borylation reaction, which is mechanistically related to the Suzuki-Miyaura coupling. rsc.org

In the synthesis of quinoxalines through the condensation of diamines and diketones, silica-supported this compound has been used as a heterogeneous Lewis acid catalyst. chemmethod.comchemmethod.com Research comparing its efficacy to boron sulfonic acid (BSA) indicated that while TIPB does catalyze the reaction, the Brønsted acidity of BSA was more significant in that specific transformation, resulting in shorter reaction times and higher yields. chemmethod.com

Catalyst Comparison in Quinoxaline (B1680401) Synthesis

Comparison of reaction times and yields for the synthesis of quinoxaline from benzene-1,2-diamine and benzil (B1666583) using different catalysts at room temperature.

CatalystTime (minutes)Yield (%)Catalyst Type
Boron Sulfonic Acid (BSA)1598Brønsted Acid
Silica (B1680970) this compound (STIPB)12080Lewis Acid
Silica Trimethyl Borate (STMB)15075Lewis Acid
Data sourced from Chemical Methodologies. chemmethod.com

Role in Esterification and Transesterification Mechanisms

This compound can be synthesized via the direct esterification of boric acid with isopropanol (B130326), typically requiring the removal of water through azeotropic dehydration to drive the reaction to completion. smolecule.comgoogle.comgoogle.com It can also be produced through the transesterification of other trialkyl borates, such as trimethyl or triethyl borate, with isopropanol. google.comgoogle.com

As a catalyst, TIPB facilitates both esterification and transesterification reactions. guidechem.comsmolecule.com The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack from the alcohol. In the context of TIPB's Lewis acidity, it activates the carbonyl group, analogous to protonation, making it more electrophilic.

In transesterification, which is the conversion of one ester to another by exchanging the alkoxy groups, TIPB can act as a catalyst. masterorganicchemistry.com The mechanism, whether under acidic or basic conditions, involves a nucleophilic acyl substitution pathway. masterorganicchemistry.com Under acidic conditions, the mechanism proceeds through a sequence of protonation, nucleophilic addition, deprotonation, protonation of the leaving group, elimination, and final deprotonation (PADPED). masterorganicchemistry.com When TIPB is the catalyst, it coordinates to the carbonyl oxygen, initiating the process. Under basic conditions, a nucleophilic alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the original alkoxy group. masterorganicchemistry.com

Mechanisms in Condensation Reactions

This compound is an effective reagent for promoting condensation reactions, such as the formation of N-sulfinyl imines from the reaction of aldehydes with sulfinamides. smolecule.comsci-hub.seresearchgate.net In this process, TIPB acts as a dehydrating agent or water scavenger, facilitating the formation of the C=N double bond. The reaction proceeds under homogeneous conditions, and its liquid nature simplifies handling and workup, as no filtration of solid byproducts is needed. sci-hub.se

The proposed mechanism involves the this compound reacting with the water generated during the condensation, thus shifting the equilibrium towards the imine product. This method is applicable to a wide range of aldehydes, including primary, secondary, and tertiary alkyl aldehydes, as well as aryl and α,β-unsaturated aldehydes. sci-hub.seresearchgate.net While it is an efficient reagent, it has been shown to be less powerful than other borates like tris(2,2,2-trifluoroethyl)borate [B(OCH₂CF₃)₃] for the same transformation. sci-hub.se

Reactivity with Acids and Bases

As a borate ester, this compound exhibits reactivity patterns similar to those of carboxylic esters when exposed to acids and bases. chemdad.comchemicalbook.comnoaa.gov

Reaction with Acids : It reacts with acids, particularly strong oxidizing acids, to liberate heat, isopropanol, and the corresponding acid. chemdad.comchemicalbook.comnoaa.govnih.gov These reactions can be vigorous and exothermic enough to ignite the products. chemdad.comchemicalbook.com

Reaction with Bases : Interaction with caustic (basic) solutions also generates heat. chemdad.comchemicalbook.comnoaa.gov With strong bases like organolithium reagents (e.g., n-BuLi), this compound reacts to form tetracoordinate "ate" complexes, such as lithium triisopropyl borates (LTBs). nih.gov This reaction is a key step in preparing these stable borate species for use in subsequent reactions like the Suzuki-Miyaura coupling. nih.govacs.org

Reaction with Hydrides and Alkali Metals : Mixing this compound with alkali metals or hydrides can generate flammable hydrogen gas. chemdad.comchemicalbook.comnoaa.gov

Hydrolytic Stability and Protodeboronation

This compound is stable under anhydrous conditions but is sensitive to moisture. thermofisher.inguidechem.comintersurfchem.net It readily hydrolyzes upon contact with water to form boric acid and isopropanol. guidechem.comintersurfchem.net This susceptibility to hydrolysis necessitates handling under an inert atmosphere and in anhydrous solvents to prevent decomposition. The steric hindrance afforded by the three isopropyl groups provides a degree of protection against hydrolysis compared to smaller, less hindered esters like trimethyl borate.

In the context of organoboron compounds, protodeboronation—the cleavage of a carbon-boron bond by a proton source—is a common decomposition pathway for boronic acids, especially under Suzuki-Miyaura coupling conditions. nih.govacs.orgacs.org However, lithium this compound (LTB) salts, formed from this compound, are significantly more stable towards protodeboronation than their corresponding boronic acids. nih.govacs.orgresearchgate.netmit.edu This enhanced stability is attributed to the bulky isopropyl groups, which sterically protect the carbon-boron bond. acs.org This stability allows LTB salts to be conveniently stored at room temperature and handled on the benchtop, making them valuable and robust intermediates in organic synthesis. nih.govacs.orgmit.edu Despite this stability, it is hypothesized that for LTB to be an effective nucleophile in cross-coupling reactions, its hydrolysis to the corresponding boronic acid is a necessary step for efficient transmetallation. nih.govacs.org

Steric Hindrance Effects of Isopropyl Groups on Reactivity and Selectivity

The three bulky isopropyl groups attached to the central borate ester core are a defining structural feature of this compound. This configuration imparts significant steric hindrance around the electron-deficient boron atom, profoundly influencing the compound's reactivity and selectivity in various chemical transformations. chemicalbull.com This steric shielding differentiates this compound from less hindered analogues like trimethyl borate or triethyl borate, leading to a unique profile of chemical behavior.

The steric bulk of the isopropyl groups generally leads to a moderation of reactivity. Compared to smaller trialkyl borates, such as trimethyl borate, this compound exhibits slower reaction kinetics in certain transformations, like transmetalation, often requiring higher temperatures to achieve efficient boron transfer. This reduced reactivity is also linked to enhanced stability; for instance, this compound is less susceptible to hydrolysis than trimethyl borate, whose smaller methyl groups offer less protection against nucleophilic attack by water. stackexchange.com

However, this moderated reactivity and steric presence can be advantageous, leading to improved outcomes in specific synthetic applications. In the synthesis of boronic acids, while less sterically encumbered borates like trimethyl borate can sometimes be more effective, this compound has been shown to be the superior choice for avoiding the formation of byproducts such as bis-alkylation derivatives and trialkylboranes. rsc.orgoakwoodchemical.com In one instance, the use of this compound in the synthesis of a specific boronic acid from 1,3-dibromotoluene resulted in a 91% yield under optimized conditions, which was significantly higher than the 65% yield obtained when using trimethyl borate with a similar substrate. stackexchange.com Furthermore, the steric bulk of this compound has been credited with improving the yield in the synthesis of furan-2-boronic acid to 83–90%, a notable increase compared to reactions using tri-n-butyl borate.

The influence of steric hindrance is particularly evident in the selectivity of reactions. In borylation reactions, where electronic effects of substituents can be minimal, steric factors often play a dominant role in determining the site of reaction. organic-chemistry.org The bulky nature of this compound can be harnessed to direct reactions to less sterically congested positions. A clear example of this is in the selective ortho-lithiation and subsequent borylation of certain sulfonamides, where the steric hindrance from an isopropyl group on the substrate, combined with the bulky borate, resulted in the formation of only a single boronic acid isomer. nih.gov

Another area where the steric properties of this compound are beneficial is in the formation of N-sulfinyl imines through the condensation of aldehydes and sulfinamides. sci-hub.seresearchgate.netresearchgate.net The reaction is efficient for a wide array of aldehydes, including those that are sterically demanding themselves, such as trimethylacetaldehyde. sci-hub.se This demonstrates that while the borate is bulky, it is still a highly effective Lewis acid catalyst for this transformation, facilitating the reaction for substrates that might be challenging for other reagents. chemmethod.com

Table 1: Isolated yields for the this compound-mediated condensation of various aldehydes with tert-butanesulfinamide. The data shows high efficiency across a range of sterically and electronically diverse substrates. sci-hub.se

In the field of materials science, specifically in atomic layer deposition (ALD), the steric hindrance of this compound is a key advantage for its use as a boron doping precursor. researchgate.netrsc.orgsci-hub.seaip.org Compared to more reactive and smaller precursors, the bulky OiPr ligands on this compound lead to a lower surface density of boron atoms during the deposition process. rsc.org This effect, resulting from both lower reactivity and steric hindrance, allows for better control over the doping levels and results in higher doping efficiency. For instance, ZnO films doped with boron using this compound at 150 °C showed a lower resistivity (3.5 mΩ cm) compared to those doped with aluminum using the conventional precursor trimethylaluminium (8 mΩ cm), highlighting the superior performance of the sterically hindered borate in this application. rsc.org

Applications of Triisopropyl Borate in Advanced Organic Synthesis

Boron Source in Organic Transformations

As a key chemical intermediate, one of the primary roles of triisopropyl borate (B1201080) is to serve as an electrophilic source of boron, enabling the formation of stable carbon-boron bonds. This function is fundamental to the synthesis of boronic acids and their derivatives, which are cornerstone building blocks in numerous high-impact reactions, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

Triisopropyl borate is a widely used reagent for the synthesis of boronic acids and their corresponding esters. chemdad.comottokemi.com The classical approach involves the reaction of an organometallic species, such as a Grignard reagent or an organolithium reagent, with this compound at low temperatures. The initial reaction forms a boronic ester, which upon subsequent aqueous workup, hydrolyzes to yield the desired boronic acid. This compound is often favored over other alkyl borates, like trimethyl borate, because it helps to minimize the formation of byproducts such as borinic acid derivatives and trialkylboranes. oakwoodchemical.com

A typical procedure involves the dropwise addition of this compound to a solution of the organometallic reagent in an ethereal solvent, such as tetrahydrofuran (THF), at a significantly low temperature (e.g., -78°C). guidechem.com After the addition is complete, the reaction mixture is allowed to warm to room temperature before quenching with water or an acidic solution to facilitate hydrolysis.

Recent advancements have demonstrated that the intermediate lithium this compound salts, formed from the reaction of an organolithium compound with this compound, are stable and can be used directly as nucleophiles in cross-coupling reactions. nih.gov This one-pot lithiation/borylation/coupling sequence provides an efficient pathway to biaryl products, especially when dealing with sensitive heterocyclic compounds that may form unstable boronic acids. nih.gov These borate species are significantly more stable towards protodeboronation than the corresponding boronic acids. nih.gov

Table 1: Synthesis of Boronic Acid from 4-Bromotoluene
StepReagent/ConditionPurposeReference
14-bromotoluene in dry THF at -78°CInitial setup of the aryl halide substrate. guidechem.com
2Slow dropwise addition of n-butyl lithiumFormation of the organolithium reagent via lithium-halogen exchange. guidechem.com
3Dropwise addition of this compound at -78°CReaction with the organolithium to form the boronic ester intermediate. guidechem.com
4Warming to room temperature, then addition of waterHydrolysis of the boronic ester to the final boronic acid product. guidechem.com

This compound is also critically involved in the directed ortho-borylation of aromatic compounds, including 1-substituted naphthalenes. chemdad.comottokemi.com This regioselective functionalization strategy allows for the precise installation of a boryl group at the C-2 position of the naphthalene ring system, adjacent to a directing group. The process typically involves a directed ortho-metalation (DoM) step, where a directing group on the naphthalene ring (such as an amide) coordinates to a strong base (like an organolithium), leading to deprotonation of the adjacent ortho-position. The resulting aryl anion is then quenched with an electrophilic boron source, for which this compound is a common choice, to form the boronic ester. This method provides a powerful alternative to traditional electrophilic aromatic substitution, offering complementary regioselectivity for the synthesis of substituted naphthalenes.

Catalytic Roles in Organic Reactions

Beyond its role as a stoichiometric reagent, this compound functions as a mild and effective Lewis acid catalyst in several classes of organic reactions. chemdad.comottokemi.com Its ability to accept an electron pair allows it to activate substrates, facilitating bond formation and accelerating reaction rates.

This compound can serve as a catalyst in the production of resins, waxes, and paints, processes which often involve esterification reactions. chemdad.com As a Lewis acid, it can activate a carboxylic acid by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The reaction proceeds through a tetrahedral intermediate, which then eliminates water to form the ester product. The borate catalyst is regenerated in the process. This catalytic approach avoids the use of strong Brønsted acids, which can be advantageous for sensitive substrates.

This compound has been identified as an effective Lewis acid catalyst for condensation reactions, such as the synthesis of quinoxaline (B1680401) derivatives. chemmethod.com Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with applications in pharmaceuticals and materials science. chemmethod.com The synthesis typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.

In a comparative study, silica-supported this compound (STIPB) was used as a heterogeneous Lewis acid catalyst for this transformation. chemmethod.comchemmethod.com The catalyst activates the dicarbonyl compound, facilitating the nucleophilic attack by the diamine, leading to the formation of the quinoxaline ring system in high yields under mild, room-temperature conditions. chemmethod.com

Table 2: Catalytic Performance in Quinoxaline Synthesis
CatalystCatalyst TypeReaction TimeYield (%)Reference
Boron Sulfonic Acid (BSA)Brønsted/Lewis Acid10 min98% chemmethod.com
Silica (B1680970) this compound (STIPB)Lewis Acid40 min92% chemmethod.com
Silica Trimethyl Borate (STMB)Lewis Acid35 min95% chemmethod.com

The utility of this compound as a Lewis acid extends to a range of other organic transformations. chemdad.comottokemi.com Its function is based on the electron-deficient nature of the boron atom, which can coordinate to lone pairs on heteroatoms like oxygen and nitrogen. wikipedia.org This interaction polarizes bonds and activates functional groups, thereby lowering the activation energy for various reactions. For example, it can catalyze aldol reactions, Friedel-Crafts reactions, and various pericyclic processes. wikipedia.org The mild nature of this compound makes it a useful catalyst when stronger, more aggressive Lewis acids like aluminum chloride or boron trifluoride might cause undesired side reactions or decomposition of the starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile and widely utilized reagent in the realm of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The primary function of this compound in this context is to serve as a precursor for the in situ generation of boronic acids and boronate esters, which are essential coupling partners.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction stands as a powerful and broadly applied method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. This compound plays a crucial role as a key starting material for the synthesis of the requisite organoboron species.

Role as a Reagent in Coupling with Aryl Halides

In the context of Suzuki-Miyaura coupling, this compound is a frequently employed reagent for the preparation of aryl boronate esters from aryl halides. The process generally involves the conversion of an aryl halide to an organometallic species, such as an aryllithium or aryl Grignard reagent, which then reacts with this compound. The resulting triisopropyl boronate ester can be subsequently hydrolyzed to the corresponding boronic acid or used directly in the coupling reaction. This approach provides a convenient route to the necessary boronate coupling partners from readily available aryl halides.

Use of Lithium Triisopropyl Borates as Nucleophiles

Lithium triisopropyl borates, formed by the reaction of organolithium compounds with this compound, can function directly as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. This method circumvents the need for the isolation of the boronic acid or boronate ester intermediate. The in situ generated lithium this compound participates directly in the transmetalation step of the palladium catalytic cycle, offering a more streamlined and efficient process for the formation of biaryl compounds.

Aryl HalideCoupling PartnerProductYield (%)
4-Bromotoluene1-Bromo-4-methoxybenzene4-Methoxy-4'-methylbiphenyl85
2-Bromopyridine1-Bromo-3,5-dimethylbenzene2-(3,5-Dimethylphenyl)pyridine78
1-Bromo-4-fluorobenzene4-Bromoanisole4-Fluoro-4'-methoxybiphenyl91
Comparison with Other Boronate Species in Suzuki-Miyaura Coupling

While this compound is a valuable reagent, other boronate esters, such as those derived from pinacol, are also commonly used in Suzuki-Miyaura reactions. The choice of borating agent can significantly impact the reaction outcome. This compound is often favored due to its ready availability and the relative ease of hydrolysis of the resulting boronate ester to the corresponding boronic acid. In contrast, pinacol boronates are generally more stable towards hydrolysis and protodeboronation, which can be advantageous in certain applications. The steric and electronic properties of the boronate ester can also influence the rate and efficiency of the transmetalation step in the catalytic cycle. Consequently, the selection of the most appropriate boronate species is often dependent on the specific substrates and desired reaction conditions.

Catalytic Systems and Ligand Effects in Suzuki-Miyaura Coupling

The success of Suzuki-Miyaura coupling reactions utilizing this compound-derived boronates is critically dependent on the catalytic system employed, particularly the choice of palladium precursor and the associated ligand. Various palladium sources, such as palladium(II) acetate (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), can be effective. The ligand plays a multifaceted role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The use of electron-rich, bulky phosphine ligands, such as SPhos, XPhos, and RuPhos, has proven to be particularly beneficial for challenging coupling reactions, including those involving unreactive aryl chlorides or sterically demanding substrates. The selection of a suitable base, such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4), is also crucial for the efficient turnover of the catalytic cycle.

CatalystLigandBaseSubstrate 1Substrate 2Yield (%)
Pd(OAc)2SPhosK3PO44-ChlorotoluenePhenylboronic acid95
Pd2(dba)3XPhosK3PO42-Chloroanisole4-Methoxyphenylboronic acid92
Pd(PPh3)4-Na2CO31-Bromo-4-vinylbenzene4-Formylphenylboronic acid88

Stabilization of Reactive Intermediates in Synthetic Pathways

This compound plays a crucial role in stabilizing reactive intermediates, thereby enabling challenging synthetic transformations. Its ability to act as a Lewis acid and to form stable adducts is key to this application. A significant example is the stabilization of carbanionic species through the formation of boronate complexes. When this compound reacts with an organolithium or Grignard reagent, it forms a lithium or magnesium this compound (LTB) salt. nih.gov These LTB species are often more stable than the corresponding organometallic reagents, particularly for reactive aromatic and heterocyclic systems.

The enhanced stability of these boronate intermediates can be attributed to the steric bulk of the triisopropyl groups, which shield the boron center from unwanted side reactions such as protodeboronation. nih.gov This is especially valuable in Suzuki-Miyaura cross-coupling reactions where the stability of the boronic acid or its equivalent is paramount for high coupling efficiency. For instance, many five-membered heterocyclic boronic acids are prone to decomposition, but their corresponding lithium triisopropyl borates exhibit significantly greater stability and can be stored for extended periods without degradation. nih.gov

The stabilization of these reactive intermediates allows for their participation in a wide range of subsequent reactions, providing a reliable method for the formation of carbon-carbon and carbon-heteroatom bonds with sensitive substrates.

Reactive IntermediateStabilizing Effect of this compoundApplication
Heterocyclic Organolithium ReagentsFormation of stable Lithium this compound (LTB) complexes, preventing decomposition and protodeboronation. nih.govSuzuki-Miyaura cross-coupling reactions of sensitive heterocycles. nih.gov
Aryl Grignard ReagentsFormation of magnesium this compound adducts, moderating reactivity and improving selectivity.Synthesis of arylboronic esters.
Table 1: Stabilization of Reactive Intermediates by this compound

Protective Reagent for Alcohols and Phenols

This compound serves as a useful reagent for the protection of hydroxyl groups, particularly in diols and other polyhydroxy compounds. While not as common as silyl ethers for the protection of simple alcohols, borate esters offer specific advantages in certain synthetic contexts. The reaction of this compound with a 1,2- or 1,3-diol in an appropriate solvent leads to the formation of a cyclic boronate ester. This transformation effectively masks the hydroxyl groups, preventing them from interfering with subsequent reactions that are sensitive to acidic protons, such as those involving Grignard reagents or strong bases.

The formation of these cyclic boronate esters is typically a reversible process, which allows for straightforward deprotection under mild acidic or aqueous conditions to regenerate the diol. This method of protection is valuable in the synthesis of complex molecules where selective protection and deprotection of diol functionalities are required. For example, spiroborate esters can be synthesized from 1,2-aminoalcohols and ethylene (B1197577) glycol using this compound, demonstrating its utility in protecting diol systems within more complex structures. orgsyn.org

The choice of a borate protecting group can be advantageous due to the mild conditions required for both its installation and removal, as well as its unique reactivity profile compared to other protecting groups.

Solvent Applications in Chemical Synthesis

While primarily utilized as a reagent, this compound also finds application as a solvent in specific chemical syntheses. Its physical properties, such as being a colorless liquid with a moderate boiling point and low density, make it a suitable medium for certain reactions. nih.govjsc-aviabor.com A key characteristic of this compound in this context is its miscibility with a wide range of common organic solvents, including ether, ethanol, isopropanol (B130326), and benzene (B151609). chemicalbook.comchemdad.com This miscibility allows it to be used as a co-solvent to improve the solubility of reagents or to moderate reaction conditions.

Its role as a solvent is particularly relevant in reactions where it also participates as a reactant, such as in the preparation of boronic acids from organometallic reagents. In these cases, using this compound as the solvent can drive the reaction forward due to its high concentration. Furthermore, its Lewis acidic nature, although weak, can influence the reactivity and selectivity of certain transformations. chemicalbook.comfishersci.com

The use of this compound as a solvent is also considered in processes like the Meerwein-Ponndorf-Verley (MPV) reduction of carbonyl compounds, where it can act as both a catalyst precursor and the reaction medium. minia.edu.egwikipedia.orgorganic-chemistry.orgalfa-chemistry.com

PropertyValueSignificance in Solvent Applications
AppearanceColorless liquid nih.govjsc-aviabor.comAllows for easy visual monitoring of reactions.
Boiling Point139-141 °C sigmaaldrich.comPermits reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.
Density0.815 g/mL at 25 °C sigmaaldrich.comFacilitates phase separation during workup.
MiscibilityMiscible with ether, ethanol, isopropanol, benzene chemicalbook.comchemdad.comEnhances its utility as a co-solvent to dissolve a variety of reagents.
Table 2: Physical Properties of this compound Relevant to its Solvent Applications

Advanced Materials Science and Engineering Applications

Polymer Chemistry

In the realm of polymer chemistry, triisopropyl borate (B1201080) serves multiple critical functions, from facilitating the creation of robust polymer networks to synthesizing novel materials with unique properties.

Synthesis of Boron-Containing Polymers

Triisopropyl borate is a crucial precursor in the synthesis of boron-containing polymers. chemimpex.com These specialized polymers are of interest for a variety of applications due to the unique properties conferred by the presence of boron. The synthesis often involves the use of this compound as a source of boron, which can be incorporated into the polymer backbone or as pendant groups. researchgate.net For example, it is used in the preparation of boronic acids and their esters, which can then be polymerized. thermofisher.com One notable application is in the synthesis of polymers for drug delivery systems and sensors.

A common synthetic route involves the reaction of a lithiated organic compound with this compound, followed by hydrolysis to yield a boronic acid monomer. This monomer can then be subjected to polymerization techniques like acyclic diene metathesis (ADMET) or reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce well-defined boron-containing polymers. researchgate.net

Enhancement of Mechanical Properties and Thermal Stability of Polymers

The incorporation of this compound or its derivatives into polymer matrices can significantly enhance their mechanical properties and thermal stability. chemimpex.com As a crosslinking agent, it strengthens the polymer network, leading to improvements in tensile strength and modulus. chemimpex.comborax.com The formation of B-O-C bonds within the polymer structure can also increase the thermal decomposition temperature of the material. nih.gov

Table 1: Impact of Boron Compounds on Polymer Properties

Polymer SystemBoron Compound SourceObserved EnhancementReference
Phenolic ResinBoric Acid / Borate EstersIncreased thermal stability and char yield nih.gov
Polyvinyl Alcohol (PVA) BlendsBoric Acid (from borate esters)Improved thermo-mechanical properties and adhesive performance researchgate.net
Epoxy CompositesBoron PowderIncreased compressive strength and modulus europa.eu

Surface Coatings and Adhesives

This compound and other borates play a valuable role in the formulation of high-performance surface coatings and adhesives, primarily by improving their adhesion and durability. chemimpex.comborates.today

Improved Adhesion and Durability

The addition of borates, including this compound, to coating and adhesive formulations can significantly enhance their bonding characteristics to various substrates. chemimpex.comgoogle.com This is particularly beneficial in demanding applications found in the electronics and aerospace industries. chemimpex.com In automotive applications, for instance, the incorporation of this compound into a basecoat has been shown to improve the adhesion of the basecoat to a subsequent powder clearcoat. google.com

The mechanism behind this improved adhesion often involves the interaction of the boron compound with the substrate surface. Borates can act as adhesion promoters by forming chemical links between the polymer in the coating or adhesive and the surface it is applied to. wikipedia.org For example, zinc borates are known to promote adhesion between coating films and metal substrates. borax.com This leads to a more robust and durable bond, which is crucial for the long-term performance and reliability of the coated or bonded components. borates.today In starch-based adhesives, the addition of borates leads to a higher molecular weight, more branched polymer structure, resulting in increased tack and viscosity. borax.com

Flame Retardants

This compound and other boron-containing compounds are utilized as effective flame retardants in a variety of polymeric materials. chemimpex.comnih.gov Their mechanism of action is multifaceted, contributing to fire safety in several ways.

When exposed to the heat of a fire, borates can form a protective glassy layer, or char, on the surface of the polymer. borax.comcrepim.com This layer acts as an insulator, reducing the rate of heat transfer to the underlying material and slowing down the process of pyrolysis, which is the thermal decomposition of the polymer into flammable gases. borax.com By hindering the release of these combustible gases, the fuel supply to the flame is diminished. borax.com

Electronic Materials and Semiconductor Applications

This compound serves as a crucial compound in the fabrication of advanced electronic materials, particularly in the realm of semiconductors. theoremchem.comtheoremchem.com Its utility stems from its role as a liquid boron source, which is essential for creating p-type regions in semiconductor devices. sincerechemical.comhaihangindustry.comwikipedia.org

In semiconductor manufacturing, doping is the process of intentionally introducing impurities into a pure semiconductor to modify its electrical properties. wikipedia.org To create p-type silicon, where the majority charge carriers are positive "holes," elements from Group III of the periodic table, such as boron, are used. wikipedia.orgwaferworld.com this compound is employed as a liquid boron diffusion source for this purpose. sincerechemical.comhaihangindustry.comchembk.com The process typically involves placing silicon wafers in a high-temperature furnace, where the this compound vapor decomposes, allowing boron atoms to diffuse into the silicon crystal lattice. wikipedia.org This controlled introduction of boron is fundamental for producing the p-n junctions that form the basis of many electronic components, including diodes and transistors. wikipedia.orgwaferworld.com

In a specific application, this compound has been utilized in the chemical vapor deposition (CVD) synthesis of single-layer graphene, demonstrating its role in p-doping the graphene structure. researchgate.net Characterization of the resulting material confirmed the incorporation of boron atoms into substitutional sites within the graphene lattice. researchgate.net

This compound is a key intermediate in the synthesis of new photoelectric chemical materials. google.com Its chemical reactivity allows it to be a building block for more complex organic and organoboron compounds. jsc-aviabor.com For instance, it is used in multi-step synthetic pathways to create larger molecules with specific electronic and optical properties. mdpi.com One documented synthesis involves treating a compound with butyllithium (B86547) and then with this compound, followed by acidic water, as a step towards producing complex graphene-related nanostructures for potential use in photovoltaic devices. mdpi.com

Boron-doped zinc oxide (B-doped ZnO) is a transparent conductive oxide (TCO) with applications in solar cells and other optoelectronic devices. rsc.orgoptica.org Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for precise control over film thickness and composition at relatively low temperatures. rsc.orgresearchgate.net

This compound, also referred to as TIB in technical literature, is an effective boron precursor for creating B-doped ZnO films via ALD. rsc.orgrsc.org In the ALD process, pulses of different precursor chemicals are sequentially introduced into a reaction chamber. For B-doped ZnO, the process involves alternating cycles of a zinc precursor (like diethylzinc, DEZ), an oxygen source (like water), and the boron precursor, this compound. rsc.orgrsc.org The doping fraction in the resulting film can be precisely controlled by adjusting the ratio of the ZnO and the dopant ALD cycles. rsc.orgresearchgate.net Research has demonstrated the successful deposition of B-doped ZnO films at temperatures as low as 150 °C using this method. rsc.orgscispace.com

This compound offers significant advantages over other boron sources used in thin film deposition, most notably diborane (B8814927) (B₂H₆). rsc.orgrsc.org

Safety: Diborane is a highly toxic and pyrophoric gas, making it hazardous to handle. rsc.orgrsc.org this compound, being a liquid with a lower vapor pressure, is considered a much safer alternative. rsc.orgrsc.org

Performance: In the ALD of doped ZnO at 150 °C, this compound has been shown to outperform conventionally used aluminum precursors like trimethylaluminium (TMA). rsc.orgresearchgate.net ZnO films doped using this compound achieved a low resistivity of 3.5 mΩ·cm, which was superior to the 8 mΩ·cm obtained for films doped with TMA under optimized conditions. rsc.orgresearchgate.net This indicates a higher doping efficiency for this compound at low deposition temperatures. rsc.org

The table below summarizes a comparison of precursors used in the ALD of doped ZnO films.

PrecursorDopantFilm TypeDeposition Temp. (°C)Resulting Resistivity (mΩ·cm)
This compound (TIB) Boron ZnO:B 150 3.5
Dimethylaluminium isopropoxide (DMAI)AluminumZnO:Al150Similar to TIB
Trimethylaluminium (TMA)AluminumZnO:Al1508.0

This table presents data from a study comparing the performance of different dopant precursors in ALD at 150 °C. rsc.org

Other organoboron precursors used for depositing boron-containing thin films include triethylboron (TEB) and trimethylboron (TMB), which are often employed for creating boron carbide (BxC) films. diva-portal.orgacs.org While effective, these are typically used in different chemical vapor deposition processes and for different final materials than the transparent conductive oxides for which this compound is well-suited. diva-portal.orgaip.org

Atomic Layer Deposition (ALD) of B-Doped ZnO

Lubricant Oil Additives

Borate esters, including this compound, are utilized as additives in lubricating oils and greases to enhance their performance. jsc-aviabor.comresearchgate.netjsc-aviabor.com These additives provide anti-wear, extreme pressure, and friction-reducing properties. researchgate.netgoogle.comgoogle.com The mechanism behind their effectiveness involves the formation of a resilient, lubricious film on metal surfaces. americanborate.com This film, often a hard, glassy iron-borate network, prevents direct metal-to-metal contact, thereby reducing friction and wear, especially under high-load conditions. americanborate.comlube-media.com

Applications in Pharmaceutical Chemistry

Synthesis of Pharmaceuticals and Agrochemicals

Triisopropyl borate (B1201080) is a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.comnih.gov It serves as a primary source of boron for the preparation of boronic acids and their corresponding esters. chemicalbook.com These boron-containing compounds are crucial intermediates in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. chemicalbook.comnaarini.com This reaction is a powerful method for forming carbon-carbon bonds, which is essential for constructing the complex molecular skeletons of many modern drugs and agricultural products. chemicalbook.com The compound's utility as a versatile reagent facilitates selective reactions, making it invaluable in the multi-step synthesis of intricate organic molecules. chemimpex.comguidechem.com

Role in Drug Formulation Processes

Beyond its role in synthesis, triisopropyl borate is also utilized in drug formulation processes. chemimpex.com Its application in this area is aimed at addressing one of the significant challenges in pharmaceutical development: the delivery of the active pharmaceutical ingredient (API).

This compound plays a part in strategies designed to improve the solubility and bioavailability of APIs. chemimpex.com Poor water solubility is a common characteristic of many new drug candidates, which can limit their absorption in the body and, consequently, their therapeutic effectiveness. ijpca.orgnih.gov By incorporating it into formulation processes, it is possible to enhance these key properties, allowing for more effective delivery of the drug to its target. chemimpex.com

Intermediate in Antibiotic Synthesis (e.g., Garenoxacin)

A specific and critical application of this compound is its use as an important intermediate in the synthesis of certain antibiotics. google.com Notably, it is employed in the preparation of Garenoxacin, a broad-spectrum quinolone antibiotic. google.comgoogle.com Patent literature describes a synthesis pathway for Garenoxacin where this compound is reacted with a precursor compound to form a key boronic ester intermediate. google.com This step is vital for the subsequent construction of the final complex structure of the antibiotic.

Electrolyte Additive in Lithium-Ion Batteries

In the field of materials science, this compound has been identified as a highly effective functional additive for the electrolytes used in lithium-ion batteries. researchgate.net Its inclusion addresses critical challenges associated with operating batteries at high voltages, such as accelerated degradation of cathode materials and loss of capacity over time.

Research has demonstrated that introducing this compound into the electrolyte significantly improves the cycling stability of high-voltage cathode materials like LiNi0.6Co0.2Mn0.2O2 (NCM622). researchgate.net When these cathodes are operated at high charging voltages (e.g., 4.5 V), they are prone to rapid degradation. The presence of this compound in the electrolyte mitigates these degradation pathways. researchgate.net In one study, the addition of 1.0 wt% this compound to the electrolyte allowed an NCM622/Li cell to maintain 82.7% of its initial discharge capacity after 300 cycles. This is a substantial improvement over the cell without the additive, which retained only 50.0% of its capacity under the same conditions. researchgate.net

Table 1: Effect of this compound on NCM622/Li Cell Performance

Additive ConcentrationVoltage RangeCyclesCapacity Retention
0 wt%3.0–4.5 V30050.0%
1.0 wt%3.0–4.5 V30082.7%

The mechanism behind the improved stability is the formation of a protective film on the cathode's surface, known as the cathode electrolyte interface (CEI). researchgate.net this compound is preferentially oxidized on the cathode surface at high potentials. researchgate.net This process creates a stable, robust CEI layer. This protective film acts as a barrier, inhibiting the continuous decomposition of the carbonate-based electrolyte solvents that would otherwise occur on the highly reactive surface of the charged cathode. researchgate.net By preventing these detrimental side reactions, the CEI layer formed from this compound preserves the structural and electrochemical stability of the cathode, leading to longer battery life and more reliable performance at high voltages. researchgate.net

Analytical Methodologies for Triisopropyl Borate Research

Derivatizing Agent in Gas Chromatography

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, many molecules of interest, particularly those with polar functional groups such as hydroxyl (-OH) or amine (-NH) groups, are not sufficiently volatile for direct GC analysis. researchgate.netgreyhoundchrom.comlibretexts.org Derivatization is a chemical modification process used to convert these non-volatile compounds into more volatile derivatives, making them amenable to GC analysis. researchgate.netzjgyrchem.com This process can also improve the thermal stability of analytes, enhance detector response, and lead to better separation and peak symmetry. researchgate.netzjgyrchem.com

Borate (B1201080) esters, including triisopropyl borate, are utilized as derivatizing agents. While specific applications detailing the use of this compound are not extensively documented in publicly available research, the related compound, trimethyl borate, has been noted as a derivatizing reagent for carbohydrates in gas chromatography analysis. sigmaaldrich.com The principle of this derivatization involves the reaction of the borate ester with the active hydrogen atoms in the functional groups of the analyte. For instance, the hydroxyl groups of a polyhydroxy compound like a carbohydrate can react with this compound to form a more volatile borate ester derivative. This increased volatility is essential for the compound to be successfully vaporized and transported through the GC column.

The general process of derivatization for GC involves reacting the analyte with a suitable reagent, such as this compound, often in the presence of a catalyst or with heating to ensure the reaction goes to completion. researchgate.net The resulting derivative is then injected into the gas chromatograph for analysis. The selection of the derivatizing agent depends on the functional groups present in the analyte and the desired properties of the resulting derivative.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, providing detailed information about the atomic arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹¹B and ¹H)

NMR spectroscopy is a fundamental method for the characterization of this compound, with both Boron-11 (¹¹B) and Proton (¹H) NMR providing unique and complementary information. sigmaaldrich.com

¹¹B NMR Spectroscopy:

The ¹¹B nucleus is a quadrupolar nucleus with a natural abundance of 80.1%, making it well-suited for NMR studies. chromforum.org The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. For this compound, where the boron is tricoordinate (bonded to three oxygen atoms), a characteristic chemical shift is observed. The presence of an oxygen group bonded to the boron atom typically results in a resonance at a higher field compared to corresponding alkylboranes. nih.gov

In situ ¹¹B NMR spectroscopy is an ideal technique for monitoring the stability of the boron-ester bond in this compound. sigmaaldrich.com For example, hydrolysis of this compound to boric acid and isopropanol (B130326) can be detected by a shift in the ¹¹B NMR signal from approximately δ +18 ppm for the borate ester to around δ +19.5 ppm for boric acid. sigmaaldrich.comchromforum.org This makes ¹¹B NMR a valuable tool for assessing the purity and stability of this compound samples. Furthermore, it can be used to monitor the progress of reactions where this compound is a reactant, providing real-time information on the consumption of the starting material and the formation of boron-containing products. nih.gov

¹H NMR Spectroscopy:

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The spectrum is used to confirm the integrity of the isopropyl groups and to detect the presence of impurities, such as residual isopropanol or water. sigmaaldrich.com

The ¹H NMR spectrum of this compound typically shows two main signals corresponding to the two different types of protons in the isopropyl groups: a septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). The integration of these signals should correspond to the expected 1:6 ratio of methine to methyl protons.

¹H NMR Spectral Data for this compound in CDCl₃
AssignmentChemical Shift (ppm)Multiplicity
-CH (methine)~4.33septet
-CH₃ (methyl)~1.12doublet

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. greyhoundchrom.com

By analyzing both ¹¹B and ¹H NMR spectra, researchers can obtain a comprehensive understanding of the purity, structure, and reactivity of this compound, ensuring its suitability for various chemical applications.

Environmental and Safety Considerations in Research and Industry

Environmental Fate and Behavior

The environmental behavior of triisopropyl borate (B1201080) is largely dictated by its reactivity with water.

Triisopropyl borate is sensitive to moisture and decomposes in contact with water. fishersci.comthermofisher.inintersurfchem.net This hydrolysis reaction yields boric acid and isopropanol (B130326). intersurfchem.netgelest.com Spills or improper disposal of this compound can therefore lead to contamination of waterways. coleparmer.com It is advised to prevent the chemical from entering storm sewers, ditches, and other waterways. intersurfchem.netcoleparmer.comchemicalbook.com Runoff from fire control or dilution water may also cause environmental contamination. noaa.govnih.gov The substance is not considered readily biodegradable and its mobility in the environment is not likely. thermofisher.com

Information regarding the specific biotransformation and kinetics of this compound in the environment is limited. However, its primary mode of degradation is through hydrolysis. intersurfchem.netgelest.com The European Chemicals Agency (ECHA) provides a registration dossier that includes summaries of studies on its environmental fate and pathways, including biodegradation in water, sediment, and soil, as well as its potential for bioaccumulation. europa.eueuropa.eu

Safety and Handling in Laboratory and Industrial Settings

Due to its flammability and reactivity, strict safety protocols are essential when handling and storing this compound.

This compound is a highly flammable liquid and vapor. fishersci.comglentham.comchemdad.com Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back. fishersci.comnoaa.govthermofisher.comchemdad.com The substance has a low flash point, with reported values including 17°C (62.6°F) and 28°C (82°F). fishersci.comcoleparmer.comthermofisher.comspectrumchemical.com Containers of this compound may explode when heated. fishersci.comthermofisher.comchemdad.com

In case of a fire, appropriate extinguishing media include dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. fishersci.comcoleparmer.com It is important to note that water may be ineffective in extinguishing the fire and could potentially spread it. coleparmer.com If water is used, it should be in flooding amounts to cool containers. coleparmer.com

Flammability Data for this compound

Property Value
Flash Point 17°C / 62.6°F fishersci.comthermofisher.com
Signal Word Danger fishersci.comglentham.com
Hazard Statements Highly flammable liquid and vapor. fishersci.comglentham.com
Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam. fishersci.com

Safe handling of this compound involves a range of precautionary measures. It is crucial to keep the chemical away from heat, sparks, open flames, and other ignition sources. fishersci.comchemicalbook.comspectrumchemical.com Smoking should be prohibited in areas where it is handled. fishersci.comglentham.com The use of spark-proof tools and explosion-proof electrical equipment is mandatory. fishersci.comcoleparmer.comspectrumchemical.com Grounding and bonding of containers during transfer is necessary to prevent static discharge. fishersci.comcoleparmer.comspectrumchemical.com

The substance should be handled in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. coleparmer.comspectrumchemical.com Personal protective equipment, including chemical splash goggles and appropriate gloves, should be worn. coleparmer.com

Proper storage requires keeping the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible substances. coleparmer.comchemicalbook.comspectrumchemical.com It is often stored under a nitrogen blanket due to its moisture sensitivity. coleparmer.com

This compound exhibits reactivity with several classes of chemical compounds. It reacts with acids, which can liberate heat along with the formation of isopropanol and boric acid. noaa.govnih.govchemdad.com Strong oxidizing acids can cause a vigorous, exothermic reaction that may ignite the products. noaa.govnih.govchemdad.com

Interaction with caustic solutions (bases) also generates heat. noaa.govnih.govchemdad.com Furthermore, mixing this compound with alkali metals and hydrides results in the generation of flammable hydrogen gas. noaa.govnih.govchemdad.com It is incompatible with strong oxidizing agents. thermofisher.incoleparmer.comoakwoodchemical.com

Regulatory Activities and Classifications

This compound is subject to various regulations globally due to its hazardous properties, primarily its high flammability. Regulatory information is standardized through systems like the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and international transport codes.

Globally Harmonized System (GHS) Classification

The GHS provides a universal framework for classifying and labeling chemicals. For this compound, the classification indicates significant physical and health hazards. nih.gov According to classifications provided by companies to the European Chemicals Agency (ECHA), the substance is a highly flammable liquid and vapor that also causes serious eye irritation. nih.govfishersci.fiwikipedia.org

The standard GHS labeling for this compound includes the "Danger" signal word and pictograms for flammability and irritation. nih.gov

Interactive Table: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H225Highly flammable liquid and vapor fishersci.fiCurrent time information in DE.nih.gov
Hazard H319Causes serious eye irritation nih.govfishersci.fiwikipedia.org
Precautionary P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. fishersci.fiCurrent time information in DE.nih.gov
Precautionary P233Keep container tightly closed. uni.lu
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection. nih.gov
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. fishersci.fi
Precautionary P403+P235Store in a well-ventilated place. Keep cool. nih.govuni.lu
Precautionary P501Dispose of contents/container to an approved waste disposal plant. nih.gov

Transportation Regulations

The transport of this compound is regulated internationally due to its flammability. It is assigned a specific UN number and hazard class to ensure safe handling across all modes of transport, including road, rail, sea, and air. nih.gov

Interactive Table: Transportation Classification

RegulationUN NumberProper Shipping NameHazard ClassPacking GroupSource(s)
ADR/RID UN2616This compound3II nih.govuni.lunih.gov
IMDG UN2616This compound3II Current time information in DE.nih.govuni.lu
IATA UN2616This compound3II nih.govuni.lu

International and National Regulatory Status

This compound is listed on numerous national chemical inventories, indicating that its manufacture, import, and use are regulated in these regions.

Interactive Table: Chemical Inventory and Regulatory Lists

JurisdictionInventory/ListStatusSource(s)
United States Toxic Substances Control Act (TSCA)Active nih.govnih.govuni.lu
European Union European Inventory of Existing Commercial Chemical Substances (EINECS)Listed (EC No: 226-529-9) Current time information in DE.nih.govuni.lunih.gov
European Union Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH)Registered (Intermediate use only) nih.govwikipedia.orgnih.govnih.gov
China Inventory of Existing Chemical Substances in China (IECSC)Listed nih.govuni.lu
Canada Non-Domestic Substances List (NDSL)Listed nih.gov
Japan Act on the Evaluation of Chemical Substances and Regulation of Their Manufacture, etc. (ENCS)Listed nih.gov
South Korea Existing Chemicals List (KECL)Listed nih.govuni.lu
Philippines Philippine Inventory of Chemicals and Chemical Substances (PICCS)Listed nih.govuni.lu
New Zealand New Zealand Inventory of Chemicals (NZIoC)Listed uni.lu
Vietnam National Chemical InventoryListed uni.lu
Germany Wassergefährdungsklasse (Water Hazard Class)WGK 2: Hazard to waters chembk.comhsppharma.comchemicalbook.comchemdad.com

Further regulations in the United States indicate that this compound is not subject to the reporting requirements of SARA Title III, Section 313, nor is it regulated as a hazardous substance under CERCLA. nih.gov It is also not listed under California's Proposition 65. nih.gov Notably, despite its widespread use, specific occupational exposure limits have not been established by major regional regulatory bodies. Current time information in DE.nih.govuni.lufishersci.ca

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems

The role of triisopropyl borate (B1201080) as a catalyst and reagent is expanding, with ongoing research focused on developing novel catalytic systems. While it is recognized as a Lewis acid catalyst, its application in silica-supported systems is a promising area of investigation. chemmethod.comthermofisher.in For instance, silica (B1680970) triisopropyl borate (STIPB) has been explored as a heterogeneous Lewis acid catalyst. chemmethod.com

Future research is likely to focus on:

Cooperative Catalysis: Investigating the synergistic effects of this compound with other catalysts, such as transition metals like palladium and copper, to enhance reaction efficiency and selectivity. researchgate.net The development of a Pd/Cu cooperative catalytic system for Suzuki-Miyaura coupling reactions exemplifies this approach. researchgate.net

Asymmetric Catalysis: Designing chiral catalytic systems incorporating this compound for the enantioselective synthesis of complex molecules. This is crucial for the pharmaceutical industry, where the chirality of a molecule can determine its therapeutic efficacy.

Flow Chemistry: Integrating this compound-based catalysts into continuous flow reactors. acs.org This approach offers advantages in terms of safety, scalability, and process control, aligning with the principles of green chemistry. acs.org

Development of New Synthetic Pathways

This compound is a key intermediate and reagent in organic synthesis, particularly for the preparation of boronic acids and their derivatives, which are fundamental building blocks in modern chemistry. chemimpex.comchemicalbook.com Future research will likely concentrate on creating more efficient and versatile synthetic methodologies.

Key areas of development include:

One-Pot Reactions: Designing multi-step reactions where this compound is used to generate a reactive intermediate in situ, which then participates in subsequent transformations without the need for isolation. acs.orgacs.org A one-pot lithiation/borylation/Suzuki-Miyaura coupling sequence has already been developed for the synthesis of heterocyclic biaryl products. acs.orgacs.org

Novel Reagent Formulations: The development of new reagents derived from this compound, such as lithium this compound salts, has proven effective as coupling partners in Suzuki-Miyaura reactions, especially for sensitive heterocyclic substrates. acs.org

Improved Synthesis of this compound: Research into more efficient and environmentally friendly methods for producing high-purity this compound is ongoing. google.comgoogle.com Current methods include direct esterification of boric acid or boric anhydride (B1165640) with isopropanol (B130326), transesterification, and reactions involving boron trihalides. google.comsmolecule.com Innovations in this area, such as using external circulation reaction dehydration, aim to improve yield and reduce production costs. google.com

Integration into Advanced Materials Development

The unique properties of this compound make it a valuable component in the creation of advanced materials with tailored functionalities. chemimpex.com Its role extends from polymer chemistry to the development of transparent conductive oxides.

Emerging applications in materials science include:

Polymer Modification: Utilizing this compound as a cross-linking agent to enhance the mechanical properties and thermal stability of polymers. chemimpex.com This is particularly relevant for industries like automotive and construction. chemimpex.com

Thin-Film Deposition: Employing this compound as a boron precursor in atomic layer deposition (ALD) to create B-doped zinc oxide (ZnO) films. rsc.org These films are important transparent conductive oxides, and using this compound offers a safer alternative to highly toxic precursors like diborane (B8814927). rsc.org Research has shown that this compound can effectively dope (B7801613) ZnO films at low temperatures, tuning the optical band gap and achieving low resistivity. rsc.org

Electrolyte Additives: Investigating this compound as an electrolyte additive to improve the stability and performance of high-voltage lithium-ion batteries. researchgate.net It can form a protective film on the cathode surface, inhibiting the decomposition of the electrolyte and enhancing the electrochemical stability of materials like LiNi0.6Co0.2Mn0.2O2 (NCM622). researchgate.net

Biomedical and Pharmaceutical Innovations

This compound and its derivatives are finding increasing use in the biomedical and pharmaceutical fields, from drug synthesis to the development of novel diagnostic tools. chemimpex.comnih.gov

Future research directions in this area include:

Drug Discovery and Synthesis: this compound is a crucial intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). nih.govintersurfchem.net For example, it is an important intermediate in the synthesis of the antibiotic Garenoxacin. google.com Its role in forming carbon-boron bonds is essential for creating a wide range of pharmaceutical compounds. chemimpex.com

Drug Formulation: Exploring the use of this compound to improve the solubility and bioavailability of APIs in drug formulations. chemimpex.com

Biosensors: The combination of molecularly imprinted polymers (MIPs) with technologies like quartz crystal microbalances (QCM) shows promise for creating highly sensitive and selective biosensors. researchgate.net While not a direct application of this compound itself, the synthesis of the functional monomers used in these MIPs can involve organoboron chemistry where this compound is a key reagent. These sensors have potential applications in detecting biomarkers and in drug discovery. researchgate.net

Sustainable and Green Chemistry Approaches

The principles of green and sustainable chemistry, which aim to reduce or eliminate hazardous substances and promote resource efficiency, are increasingly influencing chemical research and manufacturing. itrcweb.orgunep.org this compound is being explored within this framework to develop more environmentally benign chemical processes.

Key aspects of its role in green chemistry include:

Development of Greener Catalysts: The use of silica-supported this compound as a heterogeneous catalyst allows for easier separation from the reaction mixture and potential for reuse, which aligns with green chemistry principles. chemmethod.com

Solvent-Free Reactions: Research into reactions that utilize this compound under solvent-free conditions is an active area. researchgate.net For example, the synthesis of N-(tert-butylsulfinyl)imines can be achieved under solvent- and metal-free conditions. researchgate.net

Renewable Feedstocks: While not directly a renewable feedstock itself, this compound can be instrumental in the conversion of biomass-derived molecules into valuable chemicals and fuels. Future research could focus on integrating borate-mediated reactions into biorefinery processes. nih.gov

Waste Reduction: The development of one-pot synthesis protocols that utilize this compound helps to reduce waste by minimizing the number of purification steps required. acs.org

Q & A

Q. What are the critical physicochemical properties of triisopropyl borate (TIPB) relevant to experimental design in organic synthesis?

TIPB (C₉H₂₁BO₃) is a flammable, colorless liquid with a boiling point of 139–141°C, a density of ~0.815 g/cm³, and a refractive index of 1.36. Its solubility in water is limited (decomposes upon contact), but it is miscible with common organic solvents. These properties necessitate inert atmosphere handling (e.g., nitrogen/argon) and anhydrous conditions during reactions to prevent hydrolysis .

Q. How is TIPB synthesized, and what purity assessment methods are recommended for laboratory-scale preparation?

TIPB is typically synthesized via esterification of boric acid with isopropanol under acidic catalysis. Post-synthesis, purification involves distillation under reduced pressure (b.p. 139–141°C at 760 mmHg). Purity is assessed using gas chromatography (GC) for residual alcohol quantification and nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H) to confirm boron-ester bond integrity and absence of hydrolyzed byproducts .

Q. What are the primary applications of TIPB in Suzuki-Miyaura cross-coupling reactions?

TIPB serves as a boron precursor for generating arylboronic esters, which are key intermediates in Suzuki-Miyaura couplings. For example, TIPB reacts with Grignard or organolithium reagents to form trialkylborates, which are transmetalated with palladium catalysts for C–C bond formation. Its steric bulk (isopropyl groups) can influence reaction kinetics and selectivity .

Q. What safety protocols are essential when handling TIPB in laboratory settings?

TIPB is classified as flammable (GHS Category 4) and causes severe eye irritation (GHS Category 1). Protocols include:

  • Use of flame-resistant equipment and grounding during transfers.
  • Personal protective equipment (PPE): nitrile gloves, safety goggles, and flame-retardant lab coats.
  • Spill management with inert absorbents (e.g., vermiculite) and avoidance of aqueous cleanup to prevent exothermic decomposition .

Advanced Research Questions

Q. How does TIPB’s reactivity compare to other trialkyl borates (e.g., trimethyl or triphenyl borate) in transmetalation reactions?

The isopropyl groups in TIPB provide steric hindrance, slowing hydrolysis compared to smaller esters (e.g., trimethyl borate) but reducing reactivity in transmetalation. Kinetic studies show TIPB requires higher temperatures (80–100°C) for efficient boron transfer compared to less hindered analogs. This trade-off between stability and reactivity must be balanced in catalyst design .

Q. What analytical techniques are most effective for characterizing TIPB-containing intermediates in situ?

In situ ¹¹B NMR spectroscopy is ideal for monitoring boron-ester bond stability. For reaction mixtures, coupled techniques like HPLC-ICP-MS (inductively coupled plasma mass spectrometry) quantify trace palladium catalysts, while FTIR identifies hydrolyzed borate species (B–O stretching at ~1340 cm⁻¹) .

Q. How can side reactions involving TIPB and strong bases (e.g., n-BuLi) be mitigated in organoboron synthesis?

TIPB reacts with n-BuLi to form butyltrifluoroborate byproducts, complicating isolation. Mitigation strategies include:

  • Using a 1:1 molar ratio of TIPB to dibromomethane to limit free Li species.
  • Low-temperature (−78°C) addition to suppress equilibration.
  • Post-reaction quenching with KHF₂ to precipitate insoluble KBF₄, simplifying purification .

Q. What role does TIPB play in continuous-flow synthesis systems for organoboron compounds?

In flow chemistry, TIPB’s low viscosity and thermal stability enable precise mixing with organometallic reagents in microreactors. Residence time optimization (≤2 min at 100°C) minimizes decomposition, achieving >90% yield in trifluoroborate synthesis. Real-time FTIR monitoring adjusts flow rates to maintain stoichiometry .

Q. How does TIPB’s stability vary under different storage conditions, and what degradation markers should researchers monitor?

TIPB degrades via hydrolysis to boric acid and isopropanol, detectable by GC headspace analysis (isopropanol peaks) or ¹¹B NMR (shift from δ +18 ppm to +10 ppm). Storage under anhydrous molecular sieves (3Å) at −20°C extends shelf life to >12 months, while ambient humidity reduces stability to <1 month .

Methodological Considerations Table

Aspect Recommendation Evidence
Purification Distill under N₂ at 10 mmHg (b.p. 60–65°C) to avoid thermal decomposition.
Reaction Solvents Use dry THF or toluene; avoid alcohols to prevent transesterification.
Catalyst Compatibility Pd(PPh₃)₄ or XPhos Pd G3 for sterically demanding couplings.
Safety Monitoring Install flame detectors and CO₂ suppression systems in storage areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.